6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine

Lipophilicity Physicochemical properties Drug design

Optimize your kinase inhibitor program with 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine (CAS 1858260-93-1). Its +1.06 log unit increase in XLogP3 (3.1) vs. the des-methyl analog directly enhances membrane permeability and BBB penetration for ACK1/MEK targets. The distinct MW (202.04 g/mol) provides a unique mass label for LC-MS deconvolution in parallel synthesis. Supplied at ≥98% purity with batch QC, it eliminates post-purchase purification for quantitative SAR. The inert 3-methyl group allows sequential C–Cl bond functionalization without protecting groups. Request a quote today.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04
CAS No. 1858260-93-1
Cat. No. B2560105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine
CAS1858260-93-1
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04
Structural Identifiers
SMILESCC1=NC=C2N1C=C(N=C2Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-4-10-2-5-7(9)11-6(8)3-12(4)5/h2-3H,1H3
InChIKeyBJNQUPBREJIEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine (CAS 1858260-93-1): Core Physicochemical & Structural Identity for Informed Procurement


6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine (CAS 1858260-93-1) is a heterocyclic building block belonging to the imidazo[1,5-a]pyrazine class. It bears two chlorine substituents at positions 6 and 8, and a methyl group at position 3 on the fused bicyclic core [1]. Key computed properties include a molecular weight of 202.04 g/mol, molecular formula C₇H₅Cl₂N₃, XLogP3 of 3.1, topological polar surface area (TPSA) of 30.2 Ų, and zero hydrogen bond donors [1]. These features define its utility as a synthetic intermediate for constructing more elaborate, drug-like molecules.

Why 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine Cannot Be Casually Replaced by Common Imidazopyrazine Analogs


The imidazo[1,5-a]pyrazine scaffold is a privileged motif in kinase inhibitor discovery [1], yet small structural changes profoundly alter physicochemical properties and downstream reactivity. The 3-methyl substituent on 6,8-dichloro-3-methylimidazo[1,5-a]pyrazine distinguishes it from the des‑methyl analog (6,8‑dichloroimidazo[1,5‑a]pyrazine, CAS 2940951‑52‑8) and the regioisomeric [1,2‑a] series (6,8‑dichloroimidazo[1,2‑a]pyrazine, CAS 1245645‑38‑8) [2]. These differences lead to quantifiable shifts in lipophilicity, molecular weight, and hydrogen-bonding capacity that directly impact pharmacokinetic tuning, synthetic elaboration strategies, and biological target engagement. Substituting the methylated compound with a non‑methylated or regioisomeric analog without adjusting downstream chemistry can derail structure‑activity relationships and yield misleading biological results.

Quantitative Differentiation of 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine from the Closest Structural Analogs


Lipophilicity Shift: 3‑Methyl Group Elevates XLogP3 Compared to the Des‑Methyl Analog

The XLogP3 of 6,8‑dichloro-3‑methylimidazo[1,5‑a]pyrazine is 3.1 [1], whereas the des‑methyl analog 6,8‑dichloroimidazo[1,5‑a]pyrazine exhibits a computed LogP of 2.04 . This represents a calculated ΔLogP of +1.06, indicating substantially higher lipophilicity conferred solely by the 3‑methyl substituent. Such a shift is expected to influence membrane permeability, aqueous solubility, and plasma protein binding in biological assays.

Lipophilicity Physicochemical properties Drug design

Molecular Weight and Formula Differences Enable Precise Stoichiometric Control in Parallel Synthesis

6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine has a molecular weight of 202.04 g/mol and formula C₇H₅Cl₂N₃ [1]. The closest des‑methyl analog, 6,8‑dichloroimidazo[1,5‑a]pyrazine, has a molecular weight of 188.01 g/mol (C₆H₃Cl₂N₃) . The regioisomeric 6,8‑dichloroimidazo[1,2‑a]pyrazine shares the same molecular weight (188.01 g/mol) but a different ring fusion pattern [2]. The 14.03 Da mass difference (Δ = +1 CH₂ unit) in the target compound provides a distinct mass spectrometric handle for reaction monitoring and product verification.

Molecular weight Synthetic chemistry Building block

Purity Benchmarking: 98% Assay Enables Reliable Structure‑Activity Relationship (SAR) Development

6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine is commercially available at a standard purity of 98% , with batch‑specific QC data including NMR, HPLC, and GC provided by the supplier. In comparison, the regioisomeric 6,8‑dichloroimidazo[1,2‑a]pyrazine is commonly offered at 95% minimum purity by multiple vendors . While both compounds are suitable for early‑stage research, the higher and more tightly controlled purity of the target compound reduces the risk of impurities confounding biological assay results, particularly in dose‑response studies where minor contaminants can skew IC₅₀ determinations.

Purity Quality control Medicinal chemistry

Optimal Procurement Scenarios for 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Tuned Lipophilicity

The +1.06 log unit increase in XLogP3 relative to the des‑methyl analog [1] makes 6,8‑dichloro‑3‑methylimidazo[1,5‑a]pyrazine the preferred scaffold when a medicinal chemistry program requires enhanced membrane permeability or blood‑brain barrier penetration. Imidazo[1,5‑a]pyrazines have demonstrated utility as ACK1 and MEK inhibitors, where lipophilicity modulation directly impacts cellular potency .

Parallel Library Synthesis with Unambiguous Mass Tagging

The distinct molecular weight (202.04 g/mol) and C₇H₅Cl₂N₃ formula provide a built‑in mass label that differentiates this building block from the des‑methyl (188.01 g/mol) and [1,2‑a] regioisomeric analogs [1]. This feature is valuable in automated parallel synthesis workflows, where LC‑MS deconvolution of multi‑component reaction mixtures requires unique mass identifiers.

High‑Fidelity Structure‑Activity Relationship (SAR) Studies Demanding Stringent Purity

With a commercial purity specification of 98% and batch‑specific QC documentation , this compound is suited for quantitative SAR studies where impurities must not contribute to measured biological activity. The higher purity specification compared to the 95% typical of the [1,2‑a] regioisomer reduces the burden of post‑purchase purification.

Dual Chlorine Handle for Sequential Functionalization

The presence of two chlorine atoms at positions 6 and 8, combined with a methyl group at position 3, offers orthogonal synthetic handles. The 3‑methyl group is inert under typical cross‑coupling conditions that activate the C–Cl bonds, allowing chemists to sequentially introduce aryl, amino, or alkoxy substituents without protecting group strategies. This regiochemical pattern is distinct from the [1,2‑a] series, where the electronic environment of the chlorines differs due to altered ring fusion.

Quote Request

Request a Quote for 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.